

# Toxicological data of 1,4-Diaminobenzene dihydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1,4-Diaminobenzene dihydrochloride

**Cat. No.:** B120879

[Get Quote](#)

## Introduction: Beyond the Structure

**1,4-Diaminobenzene dihydrochloride** (CAS No. 624-18-0), the salt form of p-Phenylenediamine (PPD), is a chemical compound with a history of diverse industrial applications.<sup>[1][2]</sup> While its primary role has been as a crucial intermediate in the synthesis of polymers, such as aramids, and as a component in photographic developers and antioxidants, its use in hair and eyelash dyes has brought its toxicological profile under intense scrutiny.<sup>[1][2][3]</sup> Understanding the toxicological characteristics of this compound is not merely an academic exercise; it is a critical necessity for ensuring occupational safety, guiding regulatory decisions, and informing the development of safer alternatives.

This guide provides a comprehensive analysis of the toxicological data for **1,4-Diaminobenzene dihydrochloride**. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its toxicity, the nuances of its genotoxic and carcinogenic potential, and the established protocols for its assessment. Our approach is grounded in the principle that a thorough understanding of a compound's interaction with biological systems is the cornerstone of responsible chemical handling and innovation.

## Acute Toxicity and Hazard Classification

**1,4-Diaminobenzene dihydrochloride** is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> This classification is supported by animal studies and necessitates stringent handling protocols to prevent systemic exposure.

Symptoms of acute exposure are multifaceted and can include irritation of the skin, eyes, and respiratory tract.[\[1\]](#)[\[4\]](#) Systemic effects are of greater concern, with reports of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.[\[2\]](#) Severe ingestion cases have led to angioneurotic edema, acute tubular necrosis in the kidneys, and hepatotoxicity.[\[1\]](#)[\[2\]](#)

Table 1: Acute Toxicity Data

| Route of Exposure | Species | Value                                 | Reference           |
|-------------------|---------|---------------------------------------|---------------------|
| Oral              | Rabbit  | LD50: 147 mg/kg                       | <a href="#">[5]</a> |
| Oral (Human)      | Human   | Probable Lethal Dose:<br>50-500 mg/kg | <a href="#">[1]</a> |

The significant oral toxicity underscores the importance of preventing ingestion, which can lead to severe systemic damage, including kidney failure and, in high doses, fatality.[\[2\]](#)[\[6\]](#)

## Irritation and Sensitization: A Primary Concern

One of the most well-documented hazards of 1,4-Diaminobenzene and its salts is its potential to act as a potent skin and respiratory sensitizer.[\[1\]](#)[\[2\]](#)

- Dermal Sensitization: The compound is a known cause of allergic contact dermatitis.[\[1\]](#) In sensitized individuals, exposure can elicit eczematoid reactions, and severe blistering dermatitis has been reported.[\[4\]](#)[\[7\]](#) This hypersensitivity is a key consideration in occupational settings and in the formulation of consumer products like hair dyes.
- Eye Irritation: It is classified as a serious eye irritant.[\[1\]](#) Contact can cause a range of effects from inflammation and tearing to severe corneal ulceration and potentially permanent vision impairment.[\[1\]](#)[\[4\]](#)
- Respiratory Sensitization: Inhalation of dusts can lead to respiratory irritation and may provoke asthmatic responses in sensitized individuals.[\[2\]](#)[\[6\]](#)

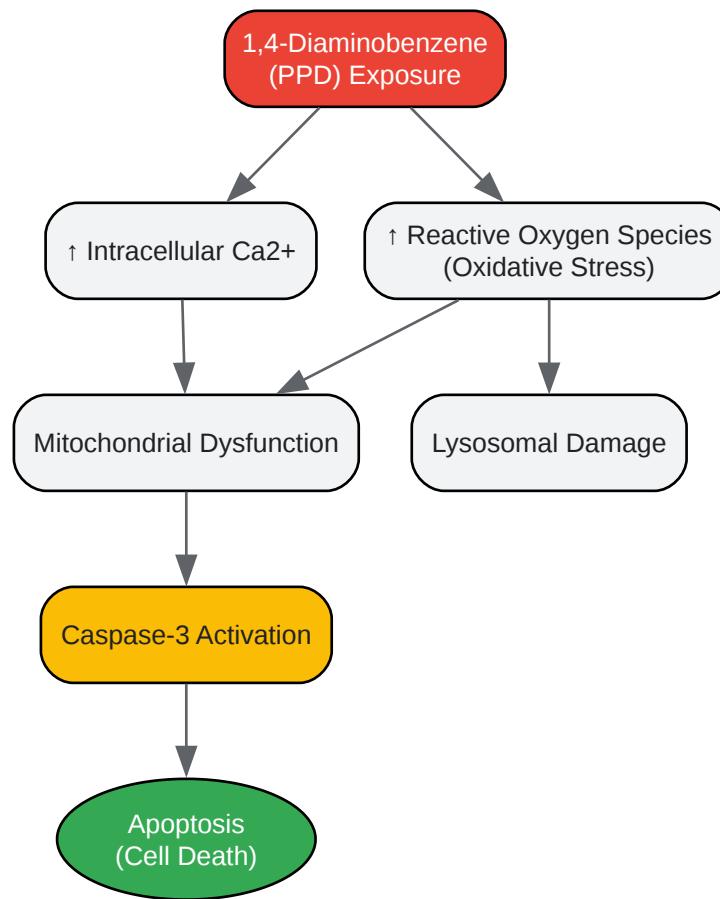
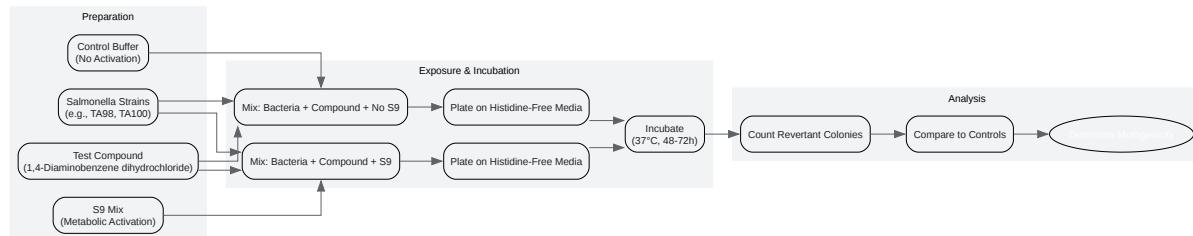
## Genotoxicity and Mutagenicity: A Complex Picture

The genotoxic potential of 1,4-Diaminobenzene is a subject of significant scientific interest and complexity. While some sources label it a mutagen[2], the evidence requires careful interpretation.

- Ames Test Results: In standard bacterial reverse mutation assays (Ames test) using *Salmonella typhimurium* strains, the parent compound, p-phenylenediamine, was not found to be mutagenic, either with or without metabolic activation (S9 mix).[3]
- The Role of Oxidation: The key insight from further studies is the role of oxidation. When combined with an oxidizing agent like hydrogen peroxide, as is common in hair dye formulations, mutagenic potential increases.[7] This is attributed to the formation of an intermediate known as Bandrowski's base, a trimer of PPD, which has demonstrated mutagenic activity.[7]

This distinction is critical. The compound itself may have a low mutagenic potential in standard assays, but its behavior in its intended application environment (i.e., mixed with an oxidant) reveals a significant hazard. This highlights the necessity of testing materials under conditions that mimic real-world use.

## Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)



The Ames test is a cornerstone of genotoxicity testing, designed to detect a chemical's ability to induce mutations in the DNA of several *Salmonella typhimurium* strains.

### Methodology:

- Strain Selection: Utilize a panel of histidine-dependent *Salmonella* strains (e.g., TA98, TA100, TA1535, TA1537) that have different, known mutations in the genes responsible for histidine synthesis. A reverse mutation will restore the gene's function, allowing the bacteria to grow on a histidine-free medium.
- Metabolic Activation (S9): Conduct parallel experiments with and without a liver S9 fraction. The S9 mix contains enzymes (cytochrome P450s) that can metabolize a test compound into a more reactive, and potentially mutagenic, form, mimicking mammalian metabolism.

- Exposure: Mix the bacterial culture, the test article (**1,4-Diaminobenzene dihydrochloride** at various concentrations), and either the S9 mix or a control buffer in molten top agar.
- Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies (his<sup>+</sup>) on each plate.
- Validation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. Positive and negative controls must be run in parallel to validate the assay's sensitivity and specificity.

## Diagram: Ames Test Workflow



[Click to download full resolution via product page](#)

Caption: PPD-induced apoptosis pathway in lymphocytes.

## Conclusion for the Professional

The toxicological profile of **1,4-Diaminobenzene dihydrochloride** is characterized by significant acute toxicity, potent skin and eye irritation, and a strong potential for sensitization. While long-term animal studies on the salt alone did not demonstrate carcinogenicity, its genotoxic and potentially carcinogenic properties when combined with oxidizing agents present a clear and present risk that must be managed in both industrial and consumer applications. The mechanism of toxicity appears to be rooted in the induction of oxidative stress and apoptosis.

**For researchers and professionals in drug development and chemical safety, this compound serves as an important case study. It demonstrates that a substance's toxicological profile cannot be evaluated in a vacuum. Its interactions with other chemicals in a formulation and its metabolic activation pathways are critical determinants of its ultimate biological effect. All handling must be performed with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, within a well-ventilated area to minimize exposure and mitigate the risks associated with this versatile but hazardous chemical. [4][11][12]**

## References

- Title: **1,4-Diaminobenzene dihydrochloride** | C6H10Cl2N2 | CID 12205 Source: PubChem, National Center for Biotechnology Inform
- Title: **1,4-Diaminobenzene dihydrochloride** - Hazardous Agents Source: Haz-Map URL: [\[Link\]](#)
- Title: p-Phenylenediamine | C6H8N2 | CID 7814 Source: PubChem, National Center for Biotechnology Inform
- Title: **1,4-Diaminobenzene dihydrochloride** Source: ChemBK URL:[\[Link\]](#)
- Title: 1,4-Benzenediamine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[\[Link\]](#)
- Title: Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene)
- Title: Bioassay of p-Phenylenediamine Dihydrochloride for Possible Carcinogenicity (Technical Report Series No. 174) Source: National Toxicology Program (NTP) URL:[\[Link\]](#)
- Title: Paraphenylenediamine Toxicity Source: St

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 2. 1,4-Diaminobenzene dihydrochloride - Hazardous Agents | Haz-Map [[haz-map.com](http://haz-map.com)]
- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [[cameochemicals.noaa.gov](http://cameochemicals.noaa.gov)]
- 5. [chembk.com](http://chembk.com) [[chembk.com](http://chembk.com)]
- 6. [datasheets.scbt.com](http://datasheets.scbt.com) [[datasheets.scbt.com](http://datasheets.scbt.com)]
- 7. [industrialchemicals.gov.au](http://industrialchemicals.gov.au) [[industrialchemicals.gov.au](http://industrialchemicals.gov.au)]
- To cite this document: BenchChem. [Toxicological data of 1,4-Diaminobenzene dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120879#toxicological-data-of-1-4-diaminobenzene-dihydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)